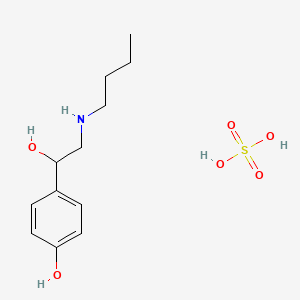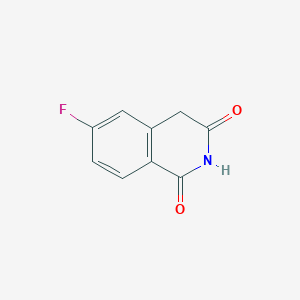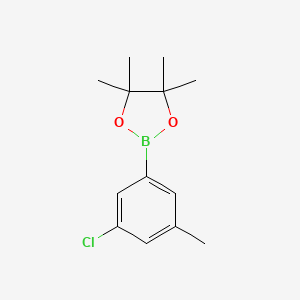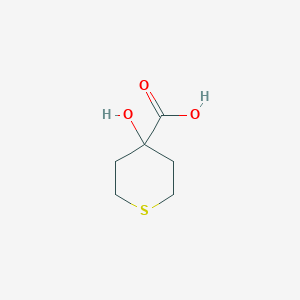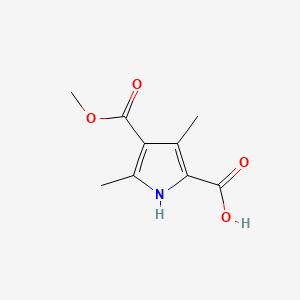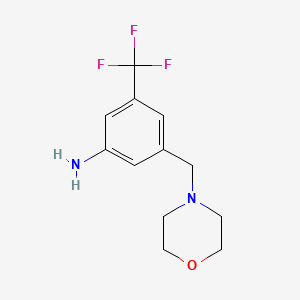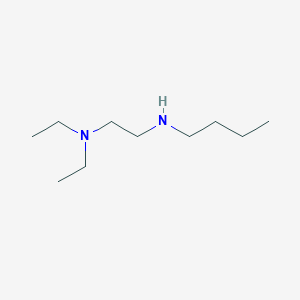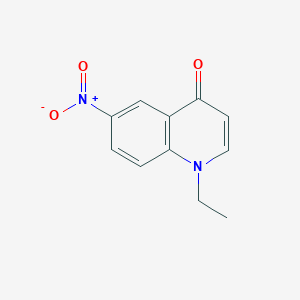
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
Vue d'ensemble
Description
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a tris(trialkylsilyl)silyl bromide compound . It is a sterically hindered molecule that possesses threefold rotational symmetry, with the central Si atom and the Br atom being located on the threefold rotation axis .
Synthesis Analysis
This compound was prepared in 85% yield by free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,20-azobis(2-methylpropionitrile) as a radical initiator at 333 K .Molecular Structure Analysis
The Si—Br bond distance is 2.2990 (12) Å and the Si—Si bond lengths are 2.3477 (8) Å . The Br—Si—Si bond angles are 104.83 (3)° and the Si—Si—Si bond angles are 113.69 (2)°, reflecting the steric hindrance inherent in the three trimethylsilyl groups attached to the central Si atom .Chemical Reactions Analysis
The steric and electronic effects of the tris(trimethylsilyl)silane group have been exploited for the synthesis and study of a variety of reactive centers including silylenes and silylanions . This sterically hindered group has been shown to lead to lower coordination by solvent when it is attached to organolithium compounds .Applications De Recherche Scientifique
Novel Silyl Heterocycle Synthesis
2-Trimethylsilyl-substituted five-membered heterocycles, important in various chemical syntheses, can be formed through reactions involving bromo(methoxy)methyltrimethylsilane. These reactions lead to the creation of several 2-silylated heterocycles like 1,3-dithiolanes, oxathiolanes, thiazolidines, and oxazolidines, which have wide-ranging applications in chemical research (Degl'Innocenti et al., 2007).
Photoinitiators in Polymer Chemistry
Silyl radicals, derived from compounds like 2-(1-adamantylcarbonyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane, are used in photoinitiators for radical polymerization. These photoinitiators exhibit high efficiency in both free radical and cationic polymerizations. They are characterized by high rates of polymerization and conversions, and display reduced oxygen inhibition, highlighting their significance in advanced polymer research (Lalevée et al., 2008).
Hydroxyl Group Protection
In the field of organic synthesis, protecting hydroxyl groups is a critical step. The use of 1,1,1,3,3,3-hexamethyl disilazane, catalyzed by aspartic acid, provides an efficient method for protecting alcohols and phenols as trimethylsilyl ethers. This process is non-toxic, metal-free, and uses green organocatalysis, making it an important method in environmentally friendly chemical synthesis (Ghorbani‐Choghamarani & Norouzi, 2011).
Reactivity in Lewis Acid-Catalyzed Allylation
Compounds like 3,3-bis(trimethylsilyl)-2-methyl-1-propene, derived from alkenyl bromides, show unique reactivity in Lewis acid-catalyzed allylation reactions. These reactions predominantly yield alcohol and trisubstituted alkenylsilanes, demonstrating the compound's utility in creating complex organic structures (Williams et al., 2006).
Propriétés
IUPAC Name |
bromo-tris(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27BrSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOZSXUYPBXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27BrSi4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502020 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5089-31-6 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



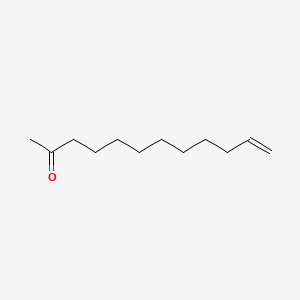
![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)
